5,5-Bis(methylsulfonyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(methylsulfonyl)nonane: is an organic compound with the molecular formula C11H24O4S2 It is characterized by the presence of two methylsulfonyl groups attached to the fifth carbon of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methylsulfonyl)nonane typically involves the sulfonation of nonane derivatives. One common method is the reaction of nonane with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(methylsulfonyl)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Bis(methylsulfonyl)nonane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of sulfonyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Bis(methylsulfonyl)nonane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.
Comparison with Similar Compounds
5,5-Bis(methylsulfonyl)decane: Similar structure with an additional carbon in the chain.
5,5-Bis(methylsulfonyl)octane: Similar structure with one less carbon in the chain.
5,5-Bis(methylsulfonyl)heptane: Similar structure with two fewer carbons in the chain.
Uniqueness: 5,5-Bis(methylsulfonyl)nonane is unique due to its specific chain length and the positioning of the sulfonyl groups. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from its shorter or longer chain analogs.
Properties
CAS No. |
6331-28-8 |
---|---|
Molecular Formula |
C11H24O4S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5,5-bis(methylsulfonyl)nonane |
InChI |
InChI=1S/C11H24O4S2/c1-5-7-9-11(10-8-6-2,16(3,12)13)17(4,14)15/h5-10H2,1-4H3 |
InChI Key |
HNRJARBRUMYZJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.